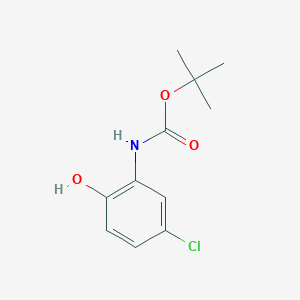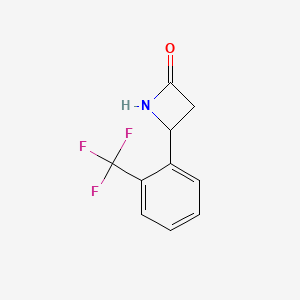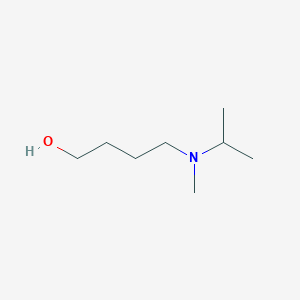
4-(Isopropyl(methyl)amino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isopropyl(methyl)amino)butan-1-ol is an organic compound with the molecular formula C8H19NO It is a derivative of butanol, where the hydroxyl group is attached to the first carbon, and the fourth carbon is substituted with an isopropyl(methyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(methyl)amino)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobutan-1-ol with isopropyl(methyl)amine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chlorobutan-1-ol and isopropyl(methyl)amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-chlorobutan-1-ol is added to a solution of isopropyl(methyl)amine in an appropriate solvent, such as ethanol or methanol. The mixture is then heated to reflux for several hours.
Product Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropyl(methyl)amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. For example, it can be converted to a halide using thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products
Oxidation: Formation of 4-(isopropyl(methyl)amino)butan-2-one.
Reduction: Formation of 4-(isopropyl(methyl)amino)butane.
Substitution: Formation of 4-(isopropyl(methyl)amino)butyl chloride or bromide.
Scientific Research Applications
4-(Isopropyl(methyl)amino)butan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Isopropyl(methyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the nervous system, influencing signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(Isopropyl(methyl)amino)butan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
4-(Isopropyl(methyl)amino)butane: Lacks the hydroxyl group, making it less polar.
4-(Isopropyl(methyl)amino)butan-1-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
4-(Isopropyl(methyl)amino)butan-1-ol is unique due to the presence of both a hydroxyl group and an isopropyl(methyl)amino group on the butane backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
4-[methyl(propan-2-yl)amino]butan-1-ol |
InChI |
InChI=1S/C8H19NO/c1-8(2)9(3)6-4-5-7-10/h8,10H,4-7H2,1-3H3 |
InChI Key |
GEOHCVFUJCXPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


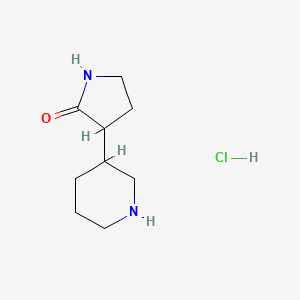
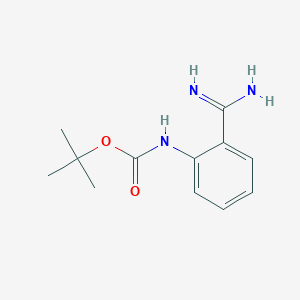

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)




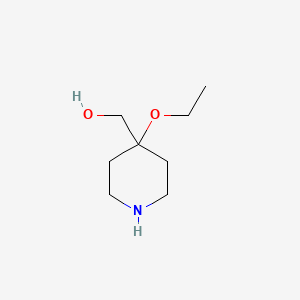
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
